3-Acetyl-6-bromo-4-azaindole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)7-4-11-8-2-6(10)3-12-9(7)8/h2-4,11H,1H3 |
InChI Key |
HERBEFOTXSPMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1N=CC(=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetyl 6 Bromo 4 Azaindole and Substituted 4 Azaindoles
Retrosynthetic Analysis of 3-Acetyl-6-bromo-4-azaindole
A retrosynthetic analysis of this compound reveals two primary disconnection pathways. The first approach involves the late-stage functionalization of a pre-formed 4-azaindole (B1209526) core. This would entail an initial synthesis of 4-azaindole, followed by sequential electrophilic substitution reactions: bromination at the C6 position and a Friedel-Crafts acetylation at the C3 position. smolecule.com
A second, more convergent strategy involves the coupling of pre-functionalized building blocks. This could involve synthesizing a 6-bromo-4-azaindole intermediate and then introducing the acetyl group at the C3 position. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed, joining a brominated azaindole with an acetylated coupling partner to form the target molecule. smolecule.com The IUPAC name for the compound is 1-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one, and its molecular formula is C₉H₇BrN₂O. smolecule.com
Foundational Synthetic Routes to the 4-Azaindole Core
The synthesis of the 4-azaindole nucleus is complicated by the electron-deficient nature of the pyridine (B92270) ring, which often renders classical indole (B1671886) syntheses inefficient. nih.govunl.pt Consequently, significant research has focused on developing robust methods, particularly those based on aminopyridine precursors.
Synthesizing azaindoles from aminopyridines is a common strategy that parallels aniline-based indole synthesis. nih.gov However, the electronic properties of aminopyridines present unique challenges, making metal-catalyzed reactions particularly valuable for constructing and derivatizing these heterocycles. nih.govunl.pt
A practical and straightforward method for synthesizing substituted 4-, 5-, 6-, and 7-azaindoles involves a palladium-catalyzed cascade reaction between amino-o-bromopyridines and alkenyl bromides. unl.ptnih.govacs.org This procedure utilizes a Pd₂(dba)₃/XPhos/t-BuONa catalytic system and represents the first cascade C−N cross-coupling/Heck approach applicable to all four azaindole isomers. unl.ptnih.gov The reaction sequence is believed to proceed through an initial Buchwald-Hartwig amination to form an enamine intermediate, which then undergoes an intramolecular Heck reaction to construct the pyrrole (B145914) ring. unl.pt The scope of this reaction has been explored with various alkenyl bromides, providing access to a range of substituted azaindoles. unl.ptresearchgate.net For instance, the reaction of 3-amino-2-bromopyridine (B189615) with 2-bromo-1,1-diphenylethene furnished 2,2-diphenyl-4-azaindole in a 69% yield. unl.pt
Table 1: Synthesis of Azaindoles via Cascade C-N Cross-Coupling/Heck Reaction unl.pt
| Aminopyridine Starting Material | Alkenyl Bromide | Azaindole Product | Yield (%) |
|---|---|---|---|
| 3-Amino-2-bromopyridine | 2-bromo-1,1-diphenylethene | 2,2-diphenyl-4-azaindole | 69 |
| 3-Amino-2-bromopyridine | 2-bromo-2-butene | 2,3-dimethyl-4-azaindole | 28 |
| 3-Amino-4-bromopyridine | 2-bromo-1,1-diphenylethene | 2,2-diphenyl-5-azaindole | 76 |
| 5-Amino-6-bromopyridine | 2-bromo-1,1-diphenylethene | 2,2-diphenyl-7-azaindole | 72 |
| 3-Amino-2-bromopyridine | 1-bromocyclohexene | 1,2,3,4-Tetrahydro-9H-pyrido[3,2-b]carbazole | 85 |
The Sonogashira cross-coupling reaction is a powerful tool for C-C bond formation and has been widely applied to azaindole synthesis. nih.govmdpi.com This strategy typically involves a palladium-catalyzed coupling of an amino-halopyridine with a terminal alkyne, followed by a cyclization (heteroannulation) step to form the pyrrole ring. mdpi.comtandfonline.com
A novel and efficient synthesis of 2-substituted 4-azaindoles starts from commercially available 2-chloro-3-nitropyridine. tandfonline.comtandfonline.com The key steps are a Pd-catalyzed Sonogashira cross-coupling with a terminal alkyne, followed by reduction of the nitro group to an amine, and subsequent heteroannulation facilitated by a base like potassium tert-butoxide (t-BuOK). tandfonline.comtandfonline.com The Sonogashira coupling is effectively catalyzed by a Pd(PPh₃)₄/CuI system, while the nitro group reduction is achieved with reagents like SnCl₂·2H₂O. tandfonline.com The final cyclization of the resulting 3-amino-2-alkynylpyridine proceeds smoothly at room temperature to afford the desired 4-azaindole derivatives in good yields. tandfonline.com
Table 2: Synthesis of 2-Substituted 4-Azaindoles via Sonogashira Coupling and Heteroannulation tandfonline.com
| Alkyne | 2-Substituted 4-Azaindole Product | Overall Yield (%) |
|---|---|---|
| Phenylacetylene | 2-Phenyl-4-azaindole | 62 |
| 1-Hexyne | 2-Butyl-4-azaindole | 55 |
| 3,3-Dimethyl-1-butyne | 2-(tert-Butyl)-4-azaindole | 45 |
| (Trimethylsilyl)acetylene | 2-(Trimethylsilyl)-4-azaindole | 58 |
| 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)-4-azaindole | 60 |
Direct C-H activation has emerged as a modern and atom-economical strategy for constructing heterocyclic scaffolds, though its application to azaindole synthesis is still developing. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials like halo-pyridines. One reported method utilizes a rhodium(III)-catalyst for the annulative coupling of aminopyridines with alkynes to synthesize 7-azaindoles. nih.gov Palladium catalysis has also been explored for C-H activation/oxidative cyclization. grafiati.comchim.it However, challenges such as achieving high regioselectivity remain, as C-H bonds are ubiquitous and can be difficult to differentiate. nih.gov
Beyond the aminopyridine-based routes, several other classical and transition-metal-mediated methods have been adapted for the synthesis of the 4-azaindole core. magtech.com.cnresearchgate.net
Bartoli Synthesis : The Bartoli indole synthesis, which involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, has been successfully extended to the preparation of 4- and 6-azaindoles from nitropyridine derivatives. wikipedia.orgresearchgate.netacs.org The reaction typically requires three equivalents of the Grignard reagent and is often more successful when a bulky substituent is present ortho to the nitro group. wikipedia.orgjk-sci.com For example, nitropyridines can react with an excess of a vinyl Grignard reagent to produce the corresponding 4- or 6-azaindole (B1212597). acs.org
Fischer Indole Synthesis : Contrary to the long-held belief that the Fischer indole synthesis is ineffective for azaindoles, recent studies have shown it can be a very efficient method for preparing 4- and 6-azaindoles. acs.orgnih.gov The success of the reaction is often dependent on the presence of an electron-donating group on the starting pyridylhydrazine. acs.orgnih.gov The use of microwave irradiation has also been shown to expand the scope of the Fischer synthesis to include a wider range of substituents on the pyridine ring. researchgate.net
Organolithium Methods : Organolithium reagents can be used to synthesize the azaindole skeleton. magtech.com.cnresearchgate.net These methods may involve the lithiation of picoline derivatives, followed by condensation with an electrophile like a nitrile. google.comnih.gov For example, the condensation of 2-fluoro-3-picoline with benzonitrile, mediated by lithium diisopropylamide (LDA), has been described for the synthesis of 2-phenyl-7-azaindole via a Chichibabin-type cyclization. nih.gov
Transition-Metal Mediated Methods : Transition-metal catalysis is a cornerstone of modern azaindole synthesis. magtech.com.cnrsc.org Beyond the specific cascade and cross-coupling reactions detailed above, a variety of other palladium-catalyzed annulation and heteroannulation strategies have been developed. nih.govmdpi.comresearchgate.net These methods offer diverse pathways to the azaindole core from various starting materials, including alkenes and aldehydes, highlighting the versatility of organometallic chemistry in constructing these important heterocyclic systems. magtech.com.cnmdpi.com
Aminopyridine-Based Approaches
Sonogashira Cross-Coupling Followed by Heteroannulation
Targeted Functionalization Strategies for this compound
The construction of this compound involves two key transformations: the introduction of an acetyl group at the C3 position of the pyrrole ring and the installation of a bromine atom at the C6 position of the pyridine ring. These functionalizations can be performed on the pre-formed azaindole nucleus or by utilizing a pre-functionalized pyridine precursor to build the heterocyclic system.
The C3 position of the 4-azaindole's pyrrole ring is analogous to the C3 position of indole, which is the typical site for electrophilic substitution. However, the adjacent nitrogen atom in the pyridine ring withdraws electron density, deactivating the system compared to indole and making acylation more challenging.
The Friedel-Crafts acylation is a primary method for installing an acetyl group at the C3 position of the 4-azaindole scaffold. Due to the reduced nucleophilicity of the azaindole ring, the reaction requires a strong Lewis acid catalyst to activate the acylating agent. nih.govresearchgate.net An effective and widely reported procedure involves the use of an excess of aluminum chloride (AlCl₃) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or dichloroethane. nih.govacs.org In this method, the 4-azaindole is treated with the Lewis acid, followed by the addition of an acyl chloride, such as acetyl chloride, at room temperature or with heating. nih.govgoogle.com
A patented industrial-scale synthesis of 3-acetyl-4-azaindole highlights an optimized Friedel-Crafts procedure. google.com This method reports that reacting 4-azaindole with acetyl chloride and anhydrous aluminum chloride at a higher temperature of 50-60°C in dichloroethane results in a significantly improved yield of 70.1%, avoiding the need for silica (B1680970) gel chromatography for purification. google.com This is contrasted with earlier methods performed at room temperature, which were found to produce very low yields of the desired product. google.com Ferric chloride (FeCl₃) can also be used as a catalyst. google.com
| Parameter | Step 2 (Acylation) |
| Starting Material | 4-Azaindole |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride (B1165640) |
| Catalyst | Aluminum Chloride (anhydrous) or Ferric Chloride (anhydrous) |
| Solvent | Dichloroethane, Methylene Dichloride, Acetonitrile, Toluene, etc. |
| Temperature | 50-60°C |
| Reported Yield | 70.1% |
This interactive table summarizes key parameters for the industrial Friedel-Crafts acylation of 4-azaindole as described in patent literature. google.com
Given the sometimes harsh conditions and catalyst requirements of Friedel-Crafts reactions, alternative methods for introducing acyl groups have been explored.
One such alternative is the Vilsmeier-Haack reaction , which is a versatile method for the formylation (a specific type of acylation) of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.comwikipedia.org The resulting chloroiminium ion acts as the electrophile. wikipedia.org This reaction has been successfully applied to the synthesis of 3-formyl-6-azaindoles from 3-amino-4-methylpyridines, demonstrating its utility in functionalizing precursors to the azaindole system. chemrxiv.org While this introduces a formyl (-CHO) group rather than an acetyl group, it represents a milder alternative for C3-acylation that can be a key step in the synthesis of functionalized azaindoles. chemrxiv.orgijpcbs.com
Another strategy involves C3-metalation of the azaindole ring followed by quenching with an acylating electrophile. Deprotonation at the C3 position can be achieved using a strong base, creating a potent nucleophile that readily reacts with agents like acetyl chloride. This approach circumvents the need for activating the electrophile with a Lewis acid. While demonstrated for other isomers like 7-azaindole (B17877), the principle of C3-metalation provides a potential pathway for the C3-acylation of 4-azaindole. uni-muenchen.de
Direct electrophilic substitution on the pyridine ring of the 4-azaindole nucleus is challenging due to the ring's electron-deficient character. Therefore, direct bromination at the C6 position requires specific strategies to achieve regioselectivity.
Direct regioselective bromination of the 4-azaindole pyridine ring at C6 is not commonly reported and presents a significant synthetic challenge. Standard electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) tend to react preferentially at the more electron-rich pyrrole C3 position. researchgate.net
To overcome this, specialized techniques may be employed. One potential approach is enzymatic halogenation . Tryptophan halogenase enzymes are known to perform highly regioselective chlorination or bromination at specific positions (C5, C6, or C7) of the indole scaffold and have been shown to be compatible with azaindole substrates. researchgate.netshareok.org An engineered halogenase could potentially be used to directly and selectively brominate the C6 position of 4-azaindole under mild, biocatalytic conditions. researchgate.net
Another strategy involves activation of the pyridine ring towards electrophilic attack. This can be achieved by forming the corresponding N-oxide . The N-oxide increases the electron density of the pyridine ring, particularly at the C4 and C6 positions, facilitating electrophilic substitution. A regioselective bromination of a 7-azaindole N-oxide has been reported, suggesting this method could be adapted for the C6-bromination of 4-azaindole. atlanchimpharma.com
A more common and reliable strategy to obtain 6-bromo-4-azaindole is to construct the bicyclic ring system from a pyridine starting material that already contains a bromine atom at the desired position. researchgate.net Classic indole synthesis methodologies can be adapted for this purpose.
The Bartoli indole synthesis is a powerful method for creating substituted indoles and has been successfully applied to the synthesis of 4- and 6-azaindoles. wikipedia.orgpharmablock.com The reaction involves treating an ortho-substituted nitropyridine with a vinyl Grignard reagent. wikipedia.org To synthesize 6-bromo-4-azaindole, one would start with a 2-substituted-3-nitro-5-bromopyridine.
Similarly, the Fischer indole synthesis can be used to prepare 4- and 6-azaindoles. nih.gov This reaction typically involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. nih.govrjptonline.org To generate a 6-bromo-4-azaindole, the synthesis would begin with the corresponding 5-bromo-3-hydrazinopyridine. A modern variation of this method starts from a halopyridine, such as 3,5-dibromopyridine, which is converted to a hydrazine (B178648) equivalent in situ, obviating the need to handle potentially toxic hydrazine intermediates. acs.org
Syntheses starting from pre-brominated pyridines, such as 2-amino-3-iodo-5-bromopyridine, have been used to construct the functionalized 4-azaindole core via palladium-catalyzed coupling and subsequent cyclization reactions. Once the 6-bromo-4-azaindole intermediate is formed, the acetyl group can be introduced at the C3 position using the Friedel-Crafts acylation methods described previously.
Regioselective Halogenation Techniques for Azaindoles
Sequential and Convergent Synthetic Pathways to this compound
A sequential synthesis typically involves the initial formation of the parent 4-azaindole ring system, followed by successive functionalization steps—bromination and acetylation—at the desired positions. The C3 position of the azaindole core is noted to have the highest electron density, making it a prime site for electrophilic substitution reactions like acetylation. thieme-connect.de
Conversely, a convergent synthesis builds the final molecule from separate, pre-functionalized fragments that are combined in the later stages. This can involve constructing the pyridine ring onto a pyrrole precursor or, more commonly, forming the pyrrole ring from a substituted pyridine starting material. atlanchimpharma.comresearchgate.net Modern methods often employ palladium-catalyzed cascade reactions to efficiently construct the bicyclic core from simple precursors in a single step. researchgate.netunl.pt
A plausible sequential pathway would begin with the synthesis of the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core itself, which can be achieved through various established methods such as the Fischer, Bartoli, or Leimgruber-Batcho indole syntheses adapted for pyridine precursors. acs.org Following the formation of the core, a bromination reaction would be carried out. While direct bromination can be challenging, procedures involving the reaction of the azaindole with bromine in an organic solvent, sometimes with additives to control regioselectivity, are employed. google.com The final step is typically a Friedel-Crafts acylation to introduce the acetyl group at the C3 position, commonly using acetyl chloride or acetic anhydride with a Lewis acid catalyst. smolecule.com
Convergent strategies provide an alternative, often more flexible, route. One such approach is the Bartoli indole synthesis, which could utilize a 2-bromo-3-nitropyridine (B22996) derivative reacted with vinylmagnesium bromide to form a bromo-azaindole intermediate. atlanchimpharma.com Another powerful convergent method involves palladium-catalyzed cascade reactions, where an appropriately substituted aminopyridine and an alkenyl bromide are coupled to form the azaindole ring system in one pot. unl.ptacs.org This method allows for the synthesis of variously substituted azaindoles by choosing different starting fragments.
The following table summarizes these distinct synthetic philosophies.
Table 1: Comparison of Synthetic Pathways to Substituted 4-Azaindoles
| Pathway Type | General Strategy | Key Reactions | Advantages | Potential Challenges |
|---|---|---|---|---|
| Sequential | Step-wise functionalization of the pre-formed 4-azaindole core. | Fischer/Bartoli Indole Synthesis, Electrophilic Bromination, Friedel-Crafts Acylation. acs.orgsmolecule.com | Straightforward logic, commercially available parent heterocycle. | Potentially low yields in functionalization steps, regioselectivity issues. |
| Convergent | Assembly of the final molecule from pre-functionalized pyridine and pyrrole precursors. | Palladium-catalyzed Cascade Reactions (e.g., C-N Coupling/Heck), Sonogashira Coupling followed by cyclization. unl.ptacs.orgsorbonne-universite.fr | High efficiency, flexibility in introducing substituents, access to diverse analogs. nih.gov | Requires synthesis of more complex starting materials, optimization of cascade conditions. |
Purification and Isolation Techniques for 4-Azaindole Derivatives
The purification and isolation of 4-azaindole derivatives, including this compound, are critical steps to ensure the final product's purity for subsequent applications. The choice of technique depends on the physical properties of the compound (solid or oil), its stability, and the nature of the impurities generated during the synthesis. A combination of methods is often employed to achieve high purity.
Initial workup of the reaction mixture typically involves extraction with an organic solvent and washing with aqueous solutions to remove inorganic salts and water-soluble reagents. nih.gov Following the initial extraction and solvent removal, the crude product is subjected to more rigorous purification methods.
Column chromatography is a widely used technique for separating the desired azaindole derivative from byproducts and unreacted starting materials. Silica gel is the most common stationary phase. thieme-connect.deuni-rostock.de The selection of the eluent (mobile phase) is crucial for effective separation; solvent systems such as cyclohexane/ethyl acetate (B1210297) or ethyl acetate/methanol are frequently reported. thieme-connect.de
Recrystallization is the most common method for the final purification of solid azaindole derivatives. This technique relies on the differential solubility of the compound and impurities in a specific solvent or solvent mixture at varying temperatures. The crude solid is dissolved in a hot solvent and, upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. google.com The process can be optimized by testing various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
The following table details common purification techniques and the solvents used for azaindole derivatives.
Table 2: Common Purification and Isolation Techniques for 4-Azaindole Derivatives
| Technique | Description | Common Solvents/Reagents | Typical Use Case |
|---|---|---|---|
| Aqueous Workup / Extraction | Initial purification to separate organic products from the aqueous reaction mixture and water-soluble impurities. | Dichloromethane, Ethyl Acetate, Water, Brine. nih.govgoogle.com | Post-reaction initial cleanup. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). thieme-connect.de | Heptane/Ethyl Acetate, Cyclohexane/Ethyl Acetate, Ethyl Acetate/Methanol. thieme-connect.deuni-rostock.de | Purification of crude products, separation of closely related compounds. |
| Recrystallization | Purification of solid compounds based on solubility differences. | Ethanol/Water, Toluene, Methanol. google.com | Final purification step to obtain high-purity crystalline solids. |
| Filtration | Physical separation of a solid product from a liquid phase. | Not applicable (mechanical process). | Isolation of a precipitated or crystallized solid product. google.com |
Chemical Reactivity and Derivatization Strategies of 3 Acetyl 6 Bromo 4 Azaindole
Reactivity of the Bromo Substituent for Further Transformations
The bromine atom at the C6-position of the 4-azaindole (B1209526) core is a key handle for introducing molecular diversity. Its reactivity is dominated by metal-catalyzed cross-coupling reactions, although other transformations are also possible.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the 6-position of the azaindole is well-suited for such transformations. vulcanchem.comsmolecule.com The Suzuki-Miyaura and Stille couplings are prominent examples extensively used for the functionalization of halo-azaindoles.
The Suzuki-Miyaura coupling involves the reaction of the bromo-azaindole with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. byjus.com This reaction is widely favored due to the stability and low toxicity of the boronic acid reagents. While specific examples for 3-Acetyl-6-bromo-4-azaindole are not extensively documented in public literature, the reactivity is well-established for closely related halo-azaindole systems. For instance, the Suzuki coupling of 5-bromo-7-azaindole (B68098) with various boronic acids has been used to generate libraries of C5-arylated azaindoles. Similarly, the synthesis of 3,6-diaryl 7-azaindoles has been achieved via sequential Suzuki-Miyaura reactions on a 6-chloro-3-iodo-7-azaindole precursor, demonstrating the viability of coupling at the 6-position.
The Stille coupling utilizes an organostannane reagent in place of the organoboron compound. Although organotin reagents are more toxic, the Stille reaction can be highly effective and sometimes offers complementary reactivity to the Suzuki coupling. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are commonly employed. The reaction has been successfully applied to functionalize N-protected iodo-azaindoles at the C3 position with stannylated pyrimidines. weebly.com This methodology is directly translatable to the C6-bromo position of this compound.
Below is a table summarizing representative metal-catalyzed cross-coupling reactions on analogous halo-azaindole scaffolds.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |
| 5-Bromo-7-azaindole | Arylboronic acids | Pd catalyst, base | C5-Aryl-7-azaindoles | researchgate.net |
| 6-Chloro-3-iodo-N-protected-7-azaindole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C6-Aryl-3-iodo-7-azaindole | |
| N-Protected-3-iodo-7-azaindole | Stannylated pyrimidine (B1678525) | Pd(dppf)₂Cl₂, LiCl | C3-Pyrimidinyl-7-azaindole | weebly.com |
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) of a halogen on an aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the pyridine (B92270) nitrogen itself is electron-withdrawing, but direct substitution of the bromo group by common nucleophiles is not a facile process and often requires harsh conditions or specific activation.
However, instances of nucleophilic substitution on halo-azaindoles have been reported, often under specific catalytic or reaction conditions. For example, the installation of amines on azaindole chlorides, bromides, or iodides can be achieved by heating with an excess of the appropriate amine in the presence of copper catalysts. Another reported strategy involves the in situ nucleophilic substitution of a halogen atom on an azaindole derivative with methanol, which was released during the reaction. researchgate.net These examples suggest that while challenging, nucleophilic displacement of the C6-bromo group is feasible, likely requiring metal catalysis or activated substrates.
Reactivity of the Acetyl Group for Further Functionalization
The acetyl group at the C3-position offers a versatile platform for a variety of chemical transformations, allowing for the extension of the molecular framework.
Modifications of the Carbonyl Moiety (e.g., reduction, condensation)
The carbonyl of the acetyl group can be readily modified. Reduction of the ketone to a secondary alcohol or its complete removal to an ethyl group can be achieved using standard reducing agents. For analogous acetyl-indoles and related heterocycles, sodium borohydride (B1222165) (NaBH₄) is commonly used to produce the corresponding alcohol (carbinol). researchgate.net More potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can lead to the fully reduced ethyl substituent.
Condensation reactions provide a powerful means to build more complex structures from the acetyl group. A notable example is the reaction of a similar compound, 3-acetyl-7-azaindole, with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.gov This reaction forms an enaminone intermediate, which can then be cyclized with reagents like guanidine (B92328) to construct a new pyrimidine ring fused to the azaindole core, yielding potent kinase inhibitors. nih.gov This strategy highlights the utility of the acetyl group as an anchor for constructing fused heterocyclic systems.
Reactivity of the 4-Azaindole Nitrogen Atoms
The 4-azaindole scaffold contains two nitrogen atoms: the pyrrole (B145914) nitrogen (N1) and the pyridine nitrogen (N4). The pyrrole nitrogen is generally more nucleophilic and is the primary site for reactions like alkylation and acylation.
N-Alkylation and N-Acylation Reactions
N-acylation of the pyrrole nitrogen is a common strategy for both protecting the indole (B1671886) NH during subsequent reactions and for introducing functional groups that can modulate the biological activity of the molecule. Reagents such as benzenesulfonyl chloride or tosyl chloride are frequently used to install sulfonyl protecting groups. researchgate.net More recently, efficient one-pot N-acylation methods for less nucleophilic heterocycles like 7-azaindole (B17877) have been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system, which could be applicable to the 4-azaindole isomer. researchgate.net
N-alkylation introduces an alkyl substituent onto the pyrrole nitrogen. springermedizin.de This can be achieved under basic conditions using an appropriate alkyl halide. For instance, N-alkylation of indoles and azoles can be performed with various alkylating agents, including using visible-light-mediated organophotoredox catalysis for the introduction of tertiary and secondary alkyl fragments from carboxylic acids. acs.org Dinuclear zinc complexes have also been shown to catalyze the enantioselective N-alkylation of indoles. nih.gov These modern methods provide routes to a wide range of N-substituted azaindole derivatives.
The table below shows examples of N-functionalization reactions on azaindole scaffolds.
| Azaindole Substrate | Reagent(s) | Reaction Type | Product | Reference |
| 7-Azaindole | Benzenesulfonyl chloride | N-Acylation | N-Benzenesulfonyl-7-azaindole | researchgate.net |
| 6-Azaindole (B1212597) | 1-Bromopentane, NaH | N-Alkylation | 1-N-Pentyl-6-azaindole | springermedizin.de |
| 6-Bromoindazole | Pivalic acid-derived ester, PTH1, blue LED | N-Alkylation | N-tert-Butyl-6-bromoindazole | acs.org |
| 7-Azaindole | α-Fully substituted carboxylic acids, DMAPO/Boc₂O | N-Acylation | N-Acyl-7-azaindole | researchgate.net |
Metal Coordination Chemistry Involving Azaindole Nitrogens
The 4-azaindole scaffold, present in this compound, possesses two nitrogen atoms with distinct electronic environments: the pyrrolic nitrogen (N-1) and the pyridinic nitrogen (N-4). Both atoms can participate in coordination with metal centers, acting as Lewis bases. The specific coordination mode is influenced by factors such as the metal ion's nature, the reaction conditions, and the steric and electronic effects of the substituents on the azaindole ring.
Research into related azaindole structures demonstrates their capacity to form stable complexes with various transition metals. smolecule.com For instance, studies on 7-azaindole derivatives have shown that they can coordinate to gold(I) centers. In these complexes, the azaindole ligand typically acts as an N-donor, binding to the metal after deprotonation of the pyrrole N1–H. mdpi.com The resulting N1-coordinated anion forms a stable bond with the metal ion. mdpi.com This is confirmed by the absence of the N1–H proton signal in the ¹H-NMR spectra of the resulting metal complexes. mdpi.com
While the pyrrolic N-1 nitrogen often participates in coordination via deprotonation, the pyridinic N-4 nitrogen, with its available lone pair of electrons, can also act as a coordination site, akin to pyridine itself. This allows for the formation of various coordination compounds, potentially leading to polynuclear or polymeric structures. The acetyl group at C-3 and the bromine atom at C-6 can sterically hinder or electronically influence the coordination at the nearby N-4 position. Computational molecular docking studies and metal complex formation research suggest that these interactions can enhance the biological activity of the molecule through metal-mediated mechanisms. smolecule.com
The table below summarizes the potential coordination sites and observed bonding modes based on studies of related azaindole compounds.
| Nitrogen Atom | Type | Coordination Mode | Supporting Observations |
| N-1 | Pyrrolic | Acts as an anionic N-donor after deprotonation. | Formation of stable gold(I) complexes with N1-deprotonated 7-azaindole derivatives. mdpi.com |
| N-4 | Pyridinic | Acts as a neutral N-donor ligand through its lone pair. | General reactivity of pyridine and its derivatives as ligands for transition metals. uni-rostock.de |
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of this compound is characterized by a high degree of regioselectivity, dictated by the inherent reactivity of the different positions on the bicyclic core and the influence of the existing substituents. The primary sites for modification are the N-1 pyrrole nitrogen, the C-3 position bearing the acetyl group, and the C-6 position bearing the bromine atom.
N-1 Position: The pyrrole nitrogen is susceptible to substitution reactions such as alkylation or arylation, typically under basic conditions to deprotonate the N-H group, increasing its nucleophilicity.
C-3 Position: The acetyl group at the C-3 position is an electron-withdrawing group that influences the reactivity of the pyrrole ring. smolecule.com While acylation commonly occurs at the C-3 position in unsubstituted azaindoles, its presence in the title compound directs further reactions elsewhere. researchgate.net
C-6 Position: The bromine atom at the C-6 position is a key functional handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. smolecule.com This site allows for the introduction of a wide variety of substituents with high regioselectivity. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be selectively performed at C-6. smolecule.comuni-rostock.de The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. The synthesis of various kinase inhibitors often relies on the selective Suzuki coupling at halogenated positions of the azaindole core. mdpi.com
The relative reactivity of different halogenated positions can be exploited for sequential functionalization. For instance, in related di-halogenated azaindole systems, a more reactive C-I bond can be functionalized selectively over a C-Br bond, allowing for the stepwise introduction of different groups. mdpi.com This principle allows for the synthesis of unsymmetrical, multi-substituted azaindole derivatives. mdpi.com
Stereoselectivity becomes a consideration when derivatization introduces a new chiral center. For example, reduction of the C-3 acetyl ketone to a secondary alcohol would create a stereocenter. The stereochemical outcome of such a reaction would be dependent on the choice of reducing agent and the potential for substrate-controlled or catalyst-controlled diastereoselectivity. While the parent molecule is achiral, its derivatization can lead to chiral products whose biological activity may be stereospecific.
The following table summarizes key regioselective derivatization strategies for the this compound scaffold, based on established reactivity patterns for azaindoles.
| Reaction Site | Reaction Type | Reagents/Conditions | Product Type | Regioselectivity Principle |
| C-6 | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base. mdpi.comencyclopedia.pub | 6-Aryl/heteroaryl derivative | Palladium-catalyzed cross-coupling at the C-Br bond. smolecule.com |
| C-6 | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysis. uni-rostock.de | 6-Alkynyl derivative | Palladium-catalyzed coupling of sp-hybridized carbon to the C-Br bond. uni-rostock.de |
| C-6 | Buchwald-Hartwig Amination | Amines, Pd catalyst, phosphine (B1218219) ligand, base. | 6-Amino derivative | Palladium-catalyzed C-N bond formation. |
| N-1 | Alkylation/Arylation | Alkyl/aryl halides, base (e.g., NaH, K₂CO₃). | N1-Substituted derivative | Nucleophilic substitution on the deprotonated pyrrole nitrogen. |
Advanced Spectroscopic and Analytical Characterization of 3 Acetyl 6 Bromo 4 Azaindole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional and two-dimensional experiments, it is possible to map the precise connectivity of atoms within the 3-Acetyl-6-bromo-4-azaindole structure.
The ¹H NMR spectrum of this compound provides distinct signals that correspond to each unique proton in the molecule. smolecule.com The aromatic region typically displays signals for the protons on the azaindole core, while the aliphatic region shows a characteristic singlet for the acetyl methyl group. smolecule.com Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom, with the carbonyl carbon of the acetyl group being particularly deshielded and appearing at a high chemical shift. smolecule.com
Detailed analysis reveals specific chemical shifts (δ) reported in parts per million (ppm). For the ¹H NMR spectrum, aromatic protons appear as a doublet at approximately 8.17 ppm (H-5) and a doublet of doublets around 7.73 ppm (H-7). smolecule.com A sharp singlet integrating to three protons, found at about 2.77 ppm, confirms the presence of the acetyl methyl group. smolecule.com In the ¹³C NMR spectrum, the carbonyl carbon provides a key signal at δ 195.2 ppm, while the aromatic carbons resonate in the δ 110–150 ppm range. smolecule.com
| ¹H NMR Data | |
| Chemical Shift (δ ppm) | Assignment |
| 8.17 (d) | Aromatic H-5 |
| 7.73 (dd) | Aromatic H-7 |
| 2.77 (s) | Acetyl CH₃ |
Data sourced from reference smolecule.com. Note: Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃, and chemical shifts may vary slightly based on the solvent and instrument used.
| ¹³C NMR Data | |
| Chemical Shift (δ ppm) | Assignment |
| 195.2 | Carbonyl C=O |
| 110-150 | Aromatic Carbons |
Data sourced from reference smolecule.com.
While 1D NMR provides information about the chemical environments of individual nuclei, two-dimensional (2D) NMR experiments are essential for establishing the molecular structure by revealing through-bond and through-space correlations between nuclei. plos.orgplos.orgcanterbury.ac.nz
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would confirm the coupling between the aromatic protons H-5 and H-7 on the pyridine (B92270) ring. plos.orgacs.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques map direct, one-bond correlations between protons and the carbon atoms they are attached to. acs.orguni-rostock.de This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. plos.orgacs.org It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation between the acetyl methyl protons (at δ 2.77 ppm) and the carbonyl carbon (at δ 195.2 ppm), as well as the C3 carbon of the azaindole ring, confirming the position of the acetyl substituent. plos.org
Together, these 2D NMR techniques provide a complete and unambiguous picture of the molecular connectivity, confirming the 3-acetyl and 6-bromo substitution pattern on the 4-azaindole (B1209526) core. canterbury.ac.nz
1H NMR and 13C NMR Chemical Shift Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. smolecule.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within four or five decimal places. sci-hub.seuni-muenchen.de This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₉H₇BrN₂O), HRMS would confirm this specific combination of atoms, distinguishing it from any other isomers or compounds with the same nominal mass. sci-hub.se The presence of a bromine atom is readily identified by a characteristic isotopic pattern of two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. google.com
Electron ionization mass spectrometry (EI-MS) analysis shows a molecular ion peak (M⁺) at m/z 239. smolecule.com Key fragments are observed at m/z 198, corresponding to the loss of the acetyl group (CH₃CO), and a subsequent fragment at m/z 170 from the loss of carbon monoxide (CO). smolecule.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. sci-hub.seresearchgate.net It is routinely used to assess the purity of synthesized compounds. sci-hub.se A sample of this compound is injected into the LC system, where it is separated from any starting materials, by-products, or other impurities. The eluent from the chromatograph is then introduced into the mass spectrometer, which serves as a detector. By monitoring for the protonated molecular ion [M+H]⁺ at m/z 240, the purity of the target compound can be accurately quantified. smolecule.comgoogle.com
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. uni-rostock.deuni-muenchen.de The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. smolecule.com
A strong absorption band is observed around 1725 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the acetyl group's ketone. smolecule.com The N-H stretch of the pyrrole (B145914) ring within the azaindole system gives rise to a band at approximately 3400 cm⁻¹. smolecule.com Furthermore, the presence of the bromine substituent is confirmed by a C-Br stretching vibration, which appears in the lower frequency region of the spectrum at about 560 cm⁻¹. smolecule.com
| IR Absorption Data | |
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3400 | N-H Stretch (Pyrrole) |
| 1725 | C=O Stretch (Ketone) |
| 560 | C-Br Stretch |
Data sourced from reference smolecule.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the spectrum is dictated by the chromophoric 4-azaindole bicyclic system, which is further influenced by the acetyl and bromo substituents. The azaindole core, being an aromatic heterocycle, gives rise to characteristic π-π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n-π* transitions.
Theoretical studies on related azaindoles predict that π-type excitations are generally of low intensity mdpi.com. The electronic spectrum of the parent 7-azaindole (B17877) has been studied extensively, with its absorption and emission spectra being sensitive to solvent interactions and substitution nih.govacs.orgacs.org. The introduction of an acetyl group (an auxochrome and a chromophore) and a bromine atom is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 4-azaindole core, due to the extension of the conjugated system and halogen effects. Specifically, the acetyl group's carbonyl bond introduces a distinct n-π* transition, while the bromine atom can influence the π-π* transitions through its electronic effects.
While specific experimental UV-Vis absorption maxima for this compound are not widely published, analysis of related azaindole derivatives allows for an informed estimation of its spectral properties. For instance, a biotinylated 1-methyl-7-azatryptophan derivative was analyzed at an absorbance maximum of 288 nm acs.org. The electronic properties of azaindoles can be modulated for applications in molecular electronics, where dehydrogenation can convert an electron-rich azaindole into an electron-deficient one, significantly altering the electronic spectrum acs.org.
| Transition Type | Involved Orbitals | Expected Wavelength Region (nm) | Notes |
|---|---|---|---|
| π → π | π orbitals of the aromatic azaindole ring | ~260-300 | High-intensity bands characteristic of aromatic systems. Expected to be red-shifted due to substitution. |
| n → π | Non-bonding electrons on N (pyridine), N (pyrrole), and O (acetyl) | >300 | Lower intensity bands, often overlapping with π-π* transitions. The carbonyl group is a primary contributor. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, yielding precise information on bond lengths, bond angles, and crystal packing. As of this writing, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in the surveyed literature smolecule.com.
However, structural characteristics can be reliably inferred from closely related analogs. For example, the crystal structure of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, which differs only by the substituent at the 3-position (carboxylic acid vs. acetyl), has been predicted to have a monoclinic crystal system with the space group P2₁/c smolecule.com. Similarly, a reported chloro-substituted analog, 5-chloro-7-azaindole-3-carbaldehyde, crystallizes in the monoclinic P2₁/c space group mdpi.com. This suggests that this compound would likely adopt a similar packing arrangement.
In the solid state, the planar azaindole rings are expected to form dimers or extended networks stabilized by intermolecular hydrogen bonds. The most significant interaction would be the hydrogen bond between the pyrrole N-H donor and the pyridine nitrogen (N4) acceptor of an adjacent molecule, a common motif in azaindole structures mdpi.com. The acetyl group's orientation relative to the azaindole plane would be a key structural feature, influencing crystal packing.
| Parameter | Predicted/Analogous Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell (three unequal axes, one non-90° angle). |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. This is a very common space group for organic molecules. |
| Intermolecular Interactions | N-H···N hydrogen bonding | Primary interaction driving the crystal packing, forming dimers or chains. |
| Molecular Geometry | Planar azaindole core | The fused bicyclic ring system is inherently flat. The acetyl group may be slightly twisted out of this plane. |
Other Advanced Analytical Techniques (e.g., Elemental Analysis)
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. For a newly synthesized batch of this compound, this analysis is essential to confirm its empirical formula, C₉H₇BrN₂O, and thus verify its purity and identity. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values derived from the molecular formula. A close match between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized.
The theoretical composition is calculated using the molecular formula and the atomic weights of the constituent elements.
| Element | Symbol | Atomic Weight (g/mol) | Theoretical Mass Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 45.22% |
| Hydrogen | H | 1.008 | 2.95% |
| Bromine | Br | 79.904 | 33.42% |
| Nitrogen | N | 14.007 | 11.72% |
| Oxygen | O | 15.999 | 6.69% |
| Total | - | 239.07 | 100.00% |
Structure Activity Relationship Sar Studies of 3 Acetyl 6 Bromo 4 Azaindole Analogs
Influence of Substituents at the C3 Position on Biological Activity
The C3 position of the 4-azaindole (B1209526) core is a critical site for modification, significantly influencing the biological activity of the resulting analogs. The nature of the substituent at this position can modulate potency, selectivity, and even the stability of the compound.
Research into kinase inhibitors has demonstrated that the C3 position can tolerate a variety of substituents. In the development of MAP4K1 inhibitors, a series of compounds with small substituents such as trifluoromethyl (CF₃), cyano (CN), and chloro (Cl) at the C3 position were synthesized. nih.gov While an unsubstituted C3 position (R₂ = H) led to a considerable loss of activity, the introduction of these small groups maintained low single-digit nanomolar potency. nih.gov Interestingly, larger and more sterically encumbering substituents like the CF₃ group appeared to enhance selectivity for ROCK2 over MAP4K1. nih.gov However, the chemical stability of such groups must be considered, as trifluoromethyl groups at the C3 position of azaindoles have shown lability under basic conditions. nih.gov
In the context of HIV-1 integrase inhibitors based on a 7-azaindole (B17877) scaffold, modifications at the C3 position with aryl groups revealed specific electronic and positional requirements. A study showed that para-substitution on a C3-phenyl ring with an electron-donating methyl group led to a threefold increase in strand transfer (ST) inhibition compared to the unsubstituted phenyl analog. nih.gov The positive effect of π-donor groups at the para-position was further supported by the retention of activity with a methoxy (B1213986) group, whereas meta-substitution was detrimental to biological activity. nih.gov
The acetyl group itself, as seen in 3-acetyl-6-bromo-4-azaindole, enhances the electrophilic reactivity of the molecule compared to analogs with carboxyl groups. smolecule.com This feature makes it a valuable intermediate for further chemical modifications. For other target classes, such as Trk kinase, a 4-pyridyl group at the C3 position was found to be an important determinant of binding affinity. sci-hub.se
Table 1: Influence of C3 Substituents on MAP4K1/ROCK2 Kinase Inhibition
| Compound | C3 Substituent (R₂) | MAP4K1 IC₅₀ (nM) | Selectivity (ROCK2/MAP4K1) |
|---|---|---|---|
| 21 | H | 100+ | - |
| 11 | CF₃ | Low single-digit nM | Greater selectivity |
| 22 | CN | Low single-digit nM | - |
| 13 | Cl | Low single-digit nM | - |
Data sourced from SAR studies on azaindole-based MAP4K1 inhibitors. nih.gov
Impact of Halogenation (Bromine) at the C6 Position on Biological Activity
Substitution on the six-membered ring of the azaindole core, particularly at the C6 position, plays a significant role in modulating cellular potency and providing a handle for further synthetic elaboration. The presence of a bromine atom at C6, as in the title compound, is a key feature.
In the development of antitubercular agents, it was found that substitution at the C6 position of the 1,4-azaindole core with a methyl or methoxy group improved cellular potency against M. tuberculosis. nih.gov This highlights the sensitivity of this position to substitution for enhancing biological effects.
Conversely, in a study on 7-azaindole derivatives as anticancer agents, the replacement of a 4-methyl group with a bromine atom resulted in only a minor alteration of its cytotoxic effectiveness against several cancer cell lines, including MCF-7, HeLa, and DU-145. nih.gov This suggests that for certain biological targets, a halogen at this position may be well-tolerated without drastically changing the activity profile, potentially serving to fine-tune physicochemical properties.
The bromine atom at C6 is particularly useful from a synthetic chemistry perspective. It facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of more complex and diverse analogs. smolecule.com Enzymatic halogenation offers a regioselective and environmentally benign method to introduce halogens onto the azaindole scaffold. nih.gov The RebH enzyme, for instance, has been shown to brominate azaindoles, which are typically challenging substrates due to the π-electron deficient pyridine (B92270) ring. nih.gov
Role of the 4-Azaindole Core in Target Interaction
The 4-azaindole nucleus is not merely a passive scaffold but an active participant in molecular recognition and binding to biological targets, most notably protein kinases. Its structural and electronic properties make it an excellent bioisostere of purine (B94841) systems, such as adenine (B156593), the natural ligand for ATP-binding sites in kinases. pharmablock.commdpi.com
A critical feature of the azaindole core is its arrangement of hydrogen bond donors and acceptors. mdpi.com The nitrogen atom in the pyridine ring (N4) and the pyrrole (B145914) NH group can form crucial hydrogen bonds with the hinge region of protein kinases. nih.gov This interaction mimics the binding pattern of the adenine moiety of ATP, anchoring the inhibitor in the active site. nih.gov The importance of these interactions is underscored in studies where modification or removal of these hydrogen-bonding capabilities leads to a significant loss of activity. For example, in a series of compounds targeting Trypanosoma cruzi, the azaindole moiety was found to be essential for potency, and its replacement or the loss of the hydrogen-bond donor resulted in inactive compounds. dndi.org
Furthermore, the nitrogen atom in the pyridine ring alters the physicochemical properties of the molecule compared to an indole (B1671886), affecting characteristics like lipophilicity, solubility, and pKa. mdpi.comnih.gov These modifications can lead to improved drug-like properties and create unique interactions within the target's binding pocket.
Comparative Analysis of Azaindole Isomers (e.g., 4-azaindole vs. 7-azaindole) in SAR
The specific placement of the nitrogen atom within the indole's six-membered ring gives rise to four distinct isomers (4-, 5-, 6-, and 7-azaindole), each with unique physicochemical and biological properties. pharmablock.comnih.gov Comparative studies have shown that the choice of isomer can have a profound impact on biological activity.
In the development of HIV-1 attachment inhibitors, a systematic replacement of the indole core with all four azaindole isomers was performed. pharmablock.com The results showed a clear SAR, where the 4-azaindole and 7-azaindole analogs exhibited better antiviral efficacy than the parent indole compound. pharmablock.com In contrast, the 5-azaindole (B1197152) and 6-azaindole (B1212597) derivatives showed reduced efficacy. pharmablock.com Notably, all four azaindole isomers displayed significantly enhanced aqueous solubility and metabolic stability compared to the indole prototype. pharmablock.com
Table 2: Comparative Efficacy and Properties of Azaindole Isomers as HIV-1 Inhibitors
| Compound | Scaffold | Antiviral Efficacy | Aqueous Solubility (µg/mL) | Metabolic Half-life (min) |
|---|---|---|---|---|
| 11 | Indole | Potent | 16 | 16.9 |
| 12 | 4-Azaindole | Improved | 761 | >100 |
| 13 | 5-Azaindole | Reduced | 577 | >100 |
| 14 | 6-Azaindole | Reduced | 419 | 38.5 |
| 15 | 7-Azaindole | Improved | 936 | 49.5 |
Data adapted from a comparative study of azaindole bioisosteres. pharmablock.com
Strategies for Potency, Selectivity, and Mechanistic Elucidation via SAR
The elucidation of SAR for this compound analogs relies on a combination of synthetic chemistry, biological screening, and computational approaches to rationally design compounds with improved potency and selectivity.
One key strategy involves the systematic modification of substituents at various positions on the azaindole core to balance potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties. nih.gov Techniques like matched molecular pair analysis, where small, discrete chemical changes are made to a molecule, can be powerful in identifying substitutions that lead to significant improvements. This approach was successfully used to identify sub-nanomolar azaindoles as novel FLT3 inhibitors from a series of isoquinolinesulfonamide (B3044496) analogs. nih.gov
Fragment-based drug discovery (FBDD) is another effective strategy. It involves screening low-molecular-weight fragments to identify those that bind to the target. mdpi.com These initial hits, such as a bare 7-azaindole scaffold, can then be grown and optimized by adding functional groups to improve affinity and selectivity, as demonstrated in the development of CSF1R inhibitors. mdpi.com
Finally, structure-based design, which utilizes X-ray crystal structures of the target protein in complex with an inhibitor, provides invaluable mechanistic insight. nih.gov By visualizing the binding mode, medicinal chemists can understand why certain analogs are more potent or selective. For instance, modeling can reveal an unexpected "flipped" binding orientation, leading to new design hypotheses that would not have been apparent from SAR data alone. nih.gov These integrated strategies are essential for transforming a promising scaffold into a refined drug candidate.
Q & A
Q. What are the key steps for synthesizing 3-Acetyl-6-bromo-4-azaindole, and how can intermediates be validated?
Synthesis typically involves bromination of a 4-azaindole precursor followed by acetylation. For bromination, regioselective substitution at the 6-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (0–25°C) . Post-reaction validation requires thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to confirm purity. Intermediate characterization should employ H/C NMR to verify substitution patterns, with particular attention to downfield shifts for brominated carbons (~110 ppm in C NMR) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
A multi-technique approach is essential:
- NMR : H NMR detects acetyl protons (~2.5 ppm) and aromatic protons (6–8 ppm), while C NMR identifies the acetyl carbonyl (~200 ppm) and brominated carbon.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and isotopic pattern for bromine (1:1 ratio for Br and Br) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain, using software like SHELXL for refinement .
Q. How can researchers optimize crystallization for X-ray diffraction studies of this compound?
Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) promotes single-crystal growth. For challenging cases, vapor diffusion or cooling crystallization (5°C) may be required. Use SHELXT for initial structure determination and ORTEP-3 for visualizing thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How can contradictory data between computational modeling and experimental results be resolved?
Discrepancies often arise from solvation effects or conformational flexibility. For example:
- Density Functional Theory (DFT) : Compare gas-phase optimized structures with crystallographic data. Adjust for solvent polarity using the Polarizable Continuum Model (PCM).
- Molecular Dynamics (MD) : Simulate solution-phase behavior to identify dominant conformers .
Cross-validate with variable-temperature NMR to detect dynamic processes (e.g., ring puckering) .
Q. What strategies address low reactivity in further functionalization of this compound?
Bromine’s electron-withdrawing effect can deactivate the ring. Mitigation approaches include:
Q. How can researchers analyze polymorphism in this compound, and what implications does this have?
Polymorphism affects solubility and bioavailability. Use:
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
Report findings using the Cambridge Structural Database (CSD) to contribute to predictive models .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
